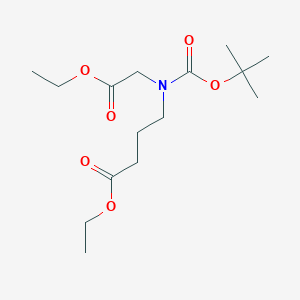

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.382. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been used as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of biological activities, suggesting that Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate may interact with multiple targets.

Mode of Action

It’s known that esters, which this compound is, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows esters to participate in a variety of chemical reactions, including hydrolysis, transesterification, and others that can lead to significant changes in biological systems.

Biochemical Pathways

Given its structure and the known activities of similar compounds, it’s likely that it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of other biologically active compounds .

Pharmacokinetics

The compound’s ester structure suggests that it may be subject to hydrolysis in the body, which could affect its bioavailability and distribution .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that this compound may have similar effects, depending on its specific targets and mode of action.

Actividad Biológica

Ethyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate, often referred to as a complex organic compound, has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxy functional group, contributes to its diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- CAS Number : 192132-77-7

The compound's structure facilitates its role as a versatile intermediate in chemical synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The Boc group protects the amino functionality, allowing for selective reactions that can modify protein structures or inhibit enzyme activities. The ethoxy and oxoethyl groups enhance its reactivity and potential as a substrate or inhibitor in enzymatic processes.

Pharmacological Applications

Research indicates that this compound could play a significant role in:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies

- Enzyme Inhibition Studies :

- A study demonstrated that derivatives of compounds similar to this compound effectively inhibited enzymes such as catechol-O-methyltransferase (COMT), which is crucial in the metabolism of catecholamines. This inhibition could enhance the bioavailability of drugs like L-DOPA used in Parkinson's disease treatment .

- Antitumor Activity :

- Research involving related compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives were tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 4-(2-Ethoxy-2-oxoethyl)thio butanoate | Moderate enzyme inhibition | Substrate for metabolic enzymes |

| Tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine | Anticancer properties | Targeting cancer cell proliferation pathways |

The comparison highlights the unique position of this compound in terms of its potential applications and mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Protection of Amino Groups : Using tert-butyl chloroformate to introduce the Boc group.

- Formation of Ethoxy Group : Utilizing ethyl chloroformate in conjunction with nucleophilic substitution reactions.

These steps ensure high yields and purity necessary for biological testing.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound to better understand its therapeutic potential.

Propiedades

IUPAC Name |

ethyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-6-20-12(17)9-8-10-16(11-13(18)21-7-2)14(19)22-15(3,4)5/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQUVDBRBRELA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(CC(=O)OCC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.